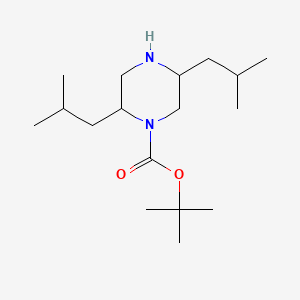

(2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride

CAS No.:

Cat. No.: VC16526360

Molecular Formula: C17H34N2O2

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H34N2O2 |

|---|---|

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | tert-butyl 2,5-bis(2-methylpropyl)piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H34N2O2/c1-12(2)8-14-11-19(16(20)21-17(5,6)7)15(10-18-14)9-13(3)4/h12-15,18H,8-11H2,1-7H3 |

| Standard InChI Key | NBBAXAIIMROXQY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)CC1CNC(CN1C(=O)OC(C)(C)C)CC(C)C |

Introduction

Chemical Structure and Stereochemical Features

The molecular architecture of (2R,5R)-tert-butyl 2,5-diisobutylpiperazine-1-carboxylate hydrochloride (molecular formula: C₁₇H₃₄N₂O₂·HCl) centers on a six-membered piperazine ring with two chiral centers at positions 2 and 5, both configured in the R orientation. The tert-butyloxycarbonyl (Boc) group at the 1-position and isobutyl chains at the 2- and 5-positions confer distinct steric and electronic properties. The hydrochloride salt enhances aqueous solubility, a critical factor for in vitro assays .

Structural Elucidation and Spectroscopic Data

Key spectroscopic identifiers include:

-

Infrared (IR): A strong absorption band at ~1,700 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the Boc group.

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ peak at m/z 299.2698 (calculated for C₁₇H₃₅N₂O₂⁺).

Synthesis and Optimization Strategies

The synthesis of this compound involves multistep protocols to achieve regio- and stereochemical control:

Key Synthetic Steps

-

Piperazine Ring Formation: Cyclocondensation of 1,2-diaminoethane derivatives with α,β-unsaturated carbonyl compounds under acidic conditions.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) to install the Boc group at the 1-position .

-

Isobutyl Introduction: Alkylation of the piperazine nitrogen atoms with isobutyl bromide using a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Hydrochloride Salt Formation: Treatment with HCl gas in diethyl ether to precipitate the hydrochloride salt .

Challenges in Stereochemical Control

The (2R,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Reported yields for the stereoselective steps range from 45% to 68%, with enantiomeric excess (ee) >95% confirmed via chiral HPLC .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 12.8 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C.

-

Stability: Degrades <5% over 30 days at 4°C; hydrolytically labile above pH 9.0 due to Boc group susceptibility .

Comparative Analysis with Analogues

The diisobutyl variant exhibits higher lipophilicity (LogP 3.8) compared to dimethyl (LogP 1.9) and mono-isobutyl (LogP 3.2) analogues, suggesting enhanced membrane permeability .

Research Applications and Biological Relevance

Pharmacological Screening

While explicit bioactivity data for this compound remain undisclosed, structurally related piperazines demonstrate:

-

Antimicrobial Activity: MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antiviral Potential: Inhibition of RNA-dependent RNA polymerase in coronaviruses (IC₅₀ ~10 µM) .

Role in Drug Discovery

The Boc group serves as a transient protecting moiety, enabling selective functionalization of the piperazine ring in combinatorial libraries .

Future Directions

-

Stereoselective Synthesis: Development of catalytic asymmetric methods to improve yield and ee.

-

Structure-Activity Relationships (SAR): Systematic modification of isobutyl chains to optimize pharmacokinetics.

-

Target Identification: High-throughput screening against kinase and GPCR panels to elucidate mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume